molecular formula C12H11FN2O4S B13496447 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methylsulfanyl-benzoic acid

Cat. No.: B13496447
M. Wt: 298.29 g/mol
InChI Key: ZDAUAIVWSJEGLI-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diazinanone ring fused to a benzoic acid moiety, along with fluorine and methylsulfanyl substituents.

Preparation Methods

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorine substituent: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methylsulfanyl group: This can be done through thiolation reactions using reagents like methylthiol or dimethyl disulfide.

    Formation of the benzoic acid moiety: This step may involve carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The diazinanone ring can be reduced to a dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The fluorine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The benzoic acid moiety can undergo hydrolysis to form the corresponding carboxylate salt in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The diazinanone ring and fluorine substituent may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfanyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid include:

    5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine and methylsulfanyl substituents, making it less versatile in certain chemical reactions.

    5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: This compound has a methoxy group instead of a fluorine substituent, which may affect its reactivity and biological activity.

    2-(2,4-dioxo-1,3-diazinan-1-yl)acetic acid: This compound has a different core structure, which may result in different chemical and biological properties.

The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-(methylsulfanyl)benzoic acid lies in its combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O4S

Molecular Weight

298.29 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylsulfanylbenzoic acid

InChI

InChI=1S/C12H11FN2O4S/c1-20-9-5-7(13)6(11(17)18)4-8(9)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

ZDAUAIVWSJEGLI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C(=C1)F)C(=O)O)N2CCC(=O)NC2=O

Origin of Product

United States

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